molecular formula C11H15NO2 B1652648 4'-Methoxy-3',5'-dimethylacetophenone oxime CAS No. 154782-57-7

4'-Methoxy-3',5'-dimethylacetophenone oxime

Cat. No.: B1652648
CAS No.: 154782-57-7
M. Wt: 193.24 g/mol
InChI Key: ZUQATXUULLFQLL-FMIVXFBMSA-N
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Description

4'-Methoxy-3',5'-dimethylacetophenone oxime is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24. This compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a hydroxylamine functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4'-Methoxy-3',5'-dimethylacetophenone oxime typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4'-Methoxy-3',5'-dimethylacetophenone oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4'-Methoxy-3',5'-dimethylacetophenone oxime has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4'-Methoxy-3',5'-dimethylacetophenone oxime involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4'-Methoxy-3',5'-dimethylacetophenone oxime can be compared with other similar compounds, such as:

    N-[(1Z)-1-(4-Methoxyphenyl)ethylidene]hydroxylamine: Lacks the additional methyl groups on the phenyl ring.

    N-[(1Z)-1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine: Lacks the methoxy group on the phenyl ring.

    N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]amine: Lacks the hydroxylamine group

Properties

CAS No.

154782-57-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(NE)-N-[1-(4-methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-7-5-10(9(3)12-13)6-8(2)11(7)14-4/h5-6,13H,1-4H3/b12-9+

InChI Key

ZUQATXUULLFQLL-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)/C(=N/O)/C

SMILES

CC1=CC(=CC(=C1OC)C)C(=NO)C

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=NO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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